9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol
Overview
Description
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound that has garnered significant scientific interest due to its unique structural and biochemical properties. This compound is characterized by a spirocyclic scaffold, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a privileged structure in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. The reaction conditions often include the use of solvents that are removed by evaporation on a rotary evaporator, followed by drying the residue at reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would require optimization of reaction conditions and scaling up of the synthetic routes used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the MmpL3 protein, which is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the transport processes essential for the bacterium’s survival, leading to its death .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
- 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride
Uniqueness
9-Amino-1-oxa-9-azaspiro[5.5]undecan-4-ol is unique due to its specific spirocyclic structure and its potent inhibitory activity against the MmpL3 protein of Mycobacterium tuberculosis. This makes it a valuable compound for the development of new antituberculosis drugs, distinguishing it from other similar spirocyclic compounds .
Properties
IUPAC Name |
9-amino-1-oxa-9-azaspiro[5.5]undecan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-11-4-2-9(3-5-11)7-8(12)1-6-13-9/h8,12H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIWTJCODGXIGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)N)CC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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